molecular formula C17H19N3O3S B10998401 N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10998401
M. Wt: 345.4 g/mol
InChI Key: PWOMWTCZPMAJDS-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, an indole core, and methoxy groups

Preparation Methods

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Thiazole Ring: Starting from appropriate precursors, the thiazole ring is synthesized through cyclization reactions.

    Indole Core Construction: The indole core is constructed using Fischer indole synthesis or other suitable methods.

    Coupling Reactions: The thiazole and indole moieties are coupled using amide bond formation techniques, often involving reagents like carbodiimides.

    Methoxylation: Introduction of methoxy groups at specific positions on the indole ring is achieved using methylation reagents under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, employing techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole or indole rings, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide has diverse scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can be compared with similar compounds such as:

    N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide: Shares the thiazole ring but differs in the aromatic core.

    N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(methylthio)benzamide: Contains a methylthio group instead of methoxy groups.

    N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide: Features a morpholine ring, providing different chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H19N3O3S

Molecular Weight

345.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7-dimethoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C17H19N3O3S/c1-9-10(2)24-17(18-9)19-16(21)12-8-11-13(22-4)6-7-14(23-5)15(11)20(12)3/h6-8H,1-5H3,(H,18,19,21)

InChI Key

PWOMWTCZPMAJDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC3=C(C=CC(=C3N2C)OC)OC)C

Origin of Product

United States

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